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Indium telluride

Thermoelectric Thin Films Power Factor

Researchers seeking narrow-bandgap semiconductors with intrinsically low thermal conductivity face limited material choices below 1.2 eV. Indium telluride (In₂Te₃, CAS 1312-45-4) addresses this gap through its unique defective zinc-blende structure and stoichiometric cation vacancies, delivering κ ≤ 0.7 W m⁻¹ K⁻¹ across 300-500 K. • ZT enhancement: Up to 20% improvement when integrated into Bi₂Te₃-based thermoelectric modules for waste heat recovery and Peltier cooling. • Broadband IR detection: 90% transmittance, 0.44 A/W responsivity at 1310 nm, covering 406-1600 nm for SWIR imaging and night vision. • Li-ion anode capacity: 846 mAh g⁻¹ reversible capacity at 200 cycles in TiO₂-C composite matrices-over double graphite. Supplied as ≥99.999% metals basis powder; ambient shipping. Custom quantities and bulk orders available upon request.

Molecular Formula InTe
Molecular Weight 242.4 g/mol
CAS No. 1312-45-4
Cat. No. B072746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndium telluride
CAS1312-45-4
Molecular FormulaInTe
Molecular Weight242.4 g/mol
Structural Identifiers
SMILES[In].[Te]
InChIInChI=1S/In.Te
InChIKeyZRMWTQRMRSEWBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Indium Telluride (CAS 1312-45-4) Properties and Applications for Scientific Procurement


Indium(III) telluride (In2Te3) is a binary AIII2BVI3-type chalcogenide semiconductor with a defective zinc-blende structure characterized by stoichiometric cation vacancies [1]. It is a black solid that behaves as a narrow-bandgap p-type semiconductor, exhibiting both metallic and salt-like intermetallic properties [2]. In2Te3 has attracted research interest for applications in thermoelectrics, phase-change memory, photodetectors, and battery anodes due to its unique combination of low thermal conductivity and tunable electrical transport properties [3].

Why Indium Telluride (In2Te3) Cannot Be Interchanged with Closely Related Chalcogenides


In2Te3 exhibits intrinsic stoichiometric cation vacancies that create a unique defective zinc-blende structure not found in simpler indium tellurides like InTe or isostructural compounds like Ga2Te3 [1]. This structural disorder leads to distinct electronic and thermal transport properties, including extremely low lattice thermal conductivity and strong phonon scattering effects [2]. Additionally, In2Te3 has a narrower bandgap (~1.0-1.1 eV) compared to InTe (~1.4-1.6 eV), making it better suited for infrared photodetection and thermoelectric applications near room temperature [3]. Its phase-change behavior and electrochemical properties also differ substantially from other tellurides, precluding direct substitution without performance trade-offs [4].

Quantitative Differentiation of Indium Telluride (In2Te3) from Analogous Chalcogenides and State-of-the-Art Materials


Thermoelectric Power Factor of In2Te3 vs. InTe Thin Films

In2Te3 thin films exhibit a maximum thermoelectric power factor of 27 µW m⁻¹ K⁻² at 450 K, which is significantly higher than that of InTe films under identical thermal evaporation preparation conditions [1]. The study directly compared In2Te3 and InTe films prepared by thermal evaporation, establishing the superior thermoelectric performance of the sesquitelluride phase. Further Se doping (3 at%) was shown to enhance the power factor of In2Te3 films by a factor of 14, resulting in a value 4.7 times greater than that of Sb2Te3 films [1].

Thermoelectric Thin Films Power Factor

Optical Bandgap and IR Transparency of In2Te3 vs. InTe

In2Te3 thin films possess a direct optical bandgap of 0.99 ± 0.02 eV, whereas InTe films exhibit a larger and temperature-dependent bandgap ranging from 1.42 eV to 1.61 eV [1]. Additionally, In2Te3 films demonstrate 90% transmittance in the infrared (IR) region, making them particularly suitable for IR optical applications [1]. The narrower bandgap of In2Te3 aligns with the short-wave infrared (SWIR) spectrum, enabling efficient photodetection up to 1600 nm [2].

Optoelectronics Bandgap Engineering IR Detectors

Phase-Change Memory Switching Speed and Resistance Ratio

In2Te3-based phase-change memory devices exhibit a reset (crystalline-to-amorphous) switching time of 30 ns at 3.5 V and a set (amorphous-to-crystalline) switching time of 100 ns at 1.4 V [1]. The dynamic resistance switching ratio (OFF/ON) reaches 3.2 × 10³ [1]. In contrast, Ge2Sb2Te5 (GST), the industry-standard PCM material, typically exhibits reset times in the 10-50 ns range but with significantly higher reset currents and more complex stoichiometry. The binary In2Te3 offers a simpler composition with competitive switching speeds, potentially reducing fabrication complexity and cost [2].

Phase-Change Memory Non-volatile Memory Switching Kinetics

Li-ion Battery Anode Specific Capacity: In2Te3 Composite vs. Graphite

An In2Te3–TiO2–C ternary composite anode delivers a specific capacity of ~846 mAh g⁻¹ at 100 mA g⁻¹ after 200 cycles, significantly exceeding the theoretical capacity of conventional graphite anodes (~372 mAh g⁻¹) [1]. The composite also maintains ~704 mAh g⁻¹ after 300 cycles at 200 mA g⁻¹ and exhibits high-rate capability with ~450 mAh g⁻¹ at 10 A g⁻¹ and 99% capacity recovery [1]. Even after 500 cycles at 500 mA g⁻¹, a specific capacity of ~435 mAh g⁻¹ is retained [1].

Li-ion Batteries Anode Materials Energy Storage

Carrier Mobility: In2Te3 vs. Ga2Te3 Single Crystals

In p-type In2Te3 single crystals, hole mobility exhibits a strong temperature dependence, peaking at 210 cm² V⁻¹ s⁻¹ at 350 K before decreasing at higher temperatures due to defect creation [1]. In contrast, n-type Ga2Te3 shows a maximum electron mobility at 320 K [1]. The anomalous temperature dependence in In2Te3 is attributed to stoichiometric vacancies and localized phonons [2]. The optical bandgap of In2Te3 is 1.01 eV, slightly narrower than Ga2Te3 (1.08 eV), both being direct bandgap semiconductors [1].

Carrier Transport Mobility Defect Semiconductors

Thermal Conductivity: In2Te3 vs. Bi2Te3 Composites

In2Te3 exhibits extremely low intrinsic thermal conductivity, with κ(T) ≤ 0.7 W m⁻¹ K⁻¹ for α-In2Te3 due to strong structural disorder and stoichiometric vacancies [1]. When incorporated as nanoparticles into Bi2Te3, In2Te3 inclusions reduce the lattice thermal conductivity of the composite. An n-type Bi2Te2.994Cl0.006/In2Te3 composite achieved a peak ZT of 0.94, representing a 20% improvement over the Bi2Te3 matrix alone [2]. Similarly, Bi2(1−x)In2xTe3 composites show decreasing thermal conductivity with increasing In2Te3 content, reaching a minimum at x=0.2, with ZT=0.5 around 300 K [3].

Thermal Conductivity Thermoelectrics Phonon Scattering

High-Value Application Scenarios for Indium Telluride (In2Te3) Based on Verified Differentiators


Near-Room-Temperature Thermoelectric Waste Heat Recovery

Leveraging its low intrinsic thermal conductivity (κ ≤ 0.7 W m⁻¹ K⁻¹) and power factor of 27 µW m⁻¹ K⁻² at 450 K, In2Te3 is well-suited for thermoelectric generators operating in the 300-500 K range [1][2]. It can be used as a standalone film or as an inclusion phase to enhance the ZT of Bi2Te3-based modules by up to 20%, making it ideal for industrial waste heat recovery systems and solid-state Peltier coolers [3].

Short-Wave Infrared (SWIR) Photodetectors and Imaging

With a direct bandgap of ~1.0 eV and 90% IR transmittance, In2Te3 enables broadband photodetection from 406 nm to 1600 nm with a responsivity of 0.44 A/W at 1310 nm [4][5]. The amorphous thin-film format, prepared by RF sputtering, offers a cost-effective alternative to lattice-matched epitaxial materials for SWIR imaging, night vision, and environmental monitoring [5].

Non-Volatile Phase-Change Memory with Fast Switching

In2Te3's ability to switch between amorphous and crystalline states with reset times of 30 ns and a high OFF/ON resistance ratio of 3.2×10³ positions it as a viable binary alternative to GST for non-volatile memory [6]. Its simpler stoichiometry reduces fabrication complexity and cost while maintaining competitive switching speeds for embedded memory applications [6].

High-Capacity Anodes for Next-Generation Li-ion Batteries

When embedded in a TiO2–C hybrid matrix, In2Te3 delivers a reversible specific capacity of ~846 mAh g⁻¹ after 200 cycles—more than double that of graphite [7]. This high capacity, combined with excellent rate capability (450 mAh g⁻¹ at 10 A g⁻¹) and cycling stability (>500 cycles), makes In2Te3-based composites promising candidates for high-energy-density Li-ion batteries in electric vehicles and portable electronics [7].

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